molecular formula C20H16N2O4S3 B2982489 (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007033-79-5

(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2982489
CAS RN: 1007033-79-5
M. Wt: 444.54
InChI Key: QTOUWDWOOLZAOH-RMKNXTFCSA-N
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Description

(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H16N2O4S3 and its molecular weight is 444.54. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Furan and Acrylic Acid in Synthesis

Research by Mahmoud et al. (2015) explored the synthesis of benzoic acid from biomass-derived furan and acrylic acid through Diels–Alder and dehydration reactions. This method demonstrates the compound's utility in green chemistry and sustainable synthesis processes, highlighting its relevance in the development of eco-friendly materials and chemicals (Mahmoud et al., 2015).

Benzothiazole and Thiophene in Drug Discovery

Sączewski et al. (2004) synthesized acrylonitriles with benzothiazole and thiophene substitutions, testing them for cytotoxic potency against various cancer cell lines. This study indicates the potential of benzothiazole and thiophene derivatives in developing novel anticancer agents (Sączewski et al., 2004).

Antiplasmodial Activity

Hermann et al. (2021) investigated N-acylated furazan-3-amine derivatives for their antiplasmodial activities against Plasmodium falciparum. This research contributes to understanding the compound's potential in malaria treatment, showcasing its application in medicinal chemistry and pharmacology (Hermann et al., 2021).

Electrophysiological Activity

Morgan et al. (1990) studied N-substituted imidazolylbenzamides and benzene-sulfonamides, including derivatives similar to the compound , for their cardiac electrophysiological activity. This work is relevant for understanding the compound's potential in addressing cardiac arrhythmias (Morgan et al., 1990).

Tyrosine Kinase Inhibition

Smaill et al. (2001) developed 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine derivatives with acrylamide units as irreversible inhibitors of the epidermal growth factor receptor, which could be related to the anti-cancer potential of the compound (Smaill et al., 2001).

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S3/c1-29(24,25)16-7-8-17-18(12-16)28-20(21-17)22(13-14-4-2-10-26-14)19(23)9-6-15-5-3-11-27-15/h2-12H,13H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUWDWOOLZAOH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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